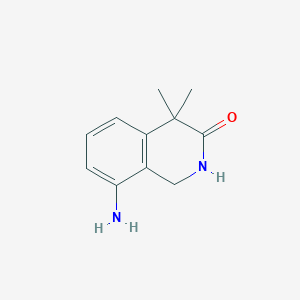
8-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one (8-ADDIQ) is an organic compound that has been the subject of numerous scientific studies due to its potential applications in biochemistry and physiology. 8-ADDIQ is a derivative of isoquinoline and is a member of the isoquinolinone family. It has a molecular weight of 168.22 g/mol and is a yellow-orange powder at room temperature. 8-ADDIQ is also known as this compound, this compound, this compound, this compound, this compound, this compound, this compound, this compound, this compound, this compound, and this compound.
Scientific Research Applications
8-ADDIQ has been studied extensively in the scientific community due to its potential applications in biochemistry and physiology. It has been used in the synthesis of various compounds, such as the anticancer drug 8-amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one (8-ADDIQ). It has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 8-ADDIQ has been studied as a possible inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6), which is involved in the metabolism of drugs.
Mechanism of Action
The exact mechanism of action for 8-ADDIQ is not yet fully understood. However, it is believed to act as a competitive inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of inflammatory mediators, so 8-ADDIQ is thought to reduce inflammation by blocking the production of these mediators. Additionally, 8-ADDIQ is also believed to act as an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6), which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-ADDIQ are still being studied. However, it is believed to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, 8-ADDIQ has been shown to reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to reduce the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Furthermore, 8-ADDIQ has been shown to inhibit the enzyme cytochrome P450 2D6 (CYP2D6), which is involved in the metabolism of drugs.
Advantages and Limitations for Lab Experiments
One of the advantages of using 8-ADDIQ in lab experiments is that it is relatively easy to synthesize. Additionally, it is a relatively stable compound, so it can be stored for long periods of time without significant degradation. Furthermore, 8-ADDIQ is a relatively safe compound, so it can be used in experiments without the risk of toxicity or other adverse effects.
However, there are some limitations to using 8-ADDIQ in lab experiments. For example, it is a relatively expensive compound, so it may not be feasible to use it in large-scale experiments. Additionally, its effects on biochemical and physiological processes are still being studied, so its full potential is not yet known.
Future Directions
There are several potential future directions for 8-ADDIQ research. First, further studies are needed to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, further studies are needed to explore its potential applications in the treatment of various diseases, such as cancer and inflammation. Finally, further studies are needed to explore its potential as an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6), which is involved in the metabolism of drugs.
Synthesis Methods
The synthesis of 8-ADDIQ is a multi-step process that involves the reaction of 4-amino-4-methyl-1,2-dihydroisoquinoline with dimethylformamide in the presence of sodium hydroxide. This reaction produces 8-ADDIQ and dimethylformamide, which is then removed by distillation. The reaction can be further optimized by using a higher temperature or a longer reaction time. The product can then be purified by recrystallization from methanol or ethanol.
properties
IUPAC Name |
8-amino-4,4-dimethyl-1,2-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)8-4-3-5-9(12)7(8)6-13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOPLZHHTDDLEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CNC1=O)C(=CC=C2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


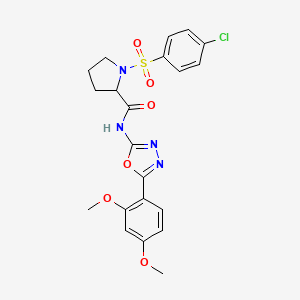

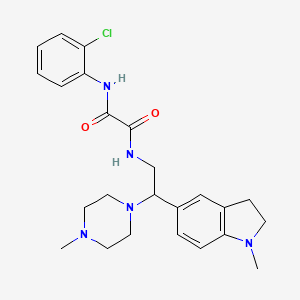
![N~4~-(3-chlorophenyl)-N~6~,N~6~-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2902957.png)
![5,5-Dimethyl-3-{2-[4-(trifluoromethyl)anilino]vinyl}-2-cyclohexen-1-one](/img/structure/B2902958.png)
![tert-butyl N-{[3-(hydroxymethyl)morpholin-3-yl]methyl}carbamate](/img/structure/B2902959.png)

![2-Chloro-N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylacetamide](/img/structure/B2902962.png)
![2-(4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2902963.png)
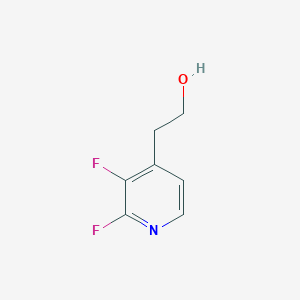
![(Z)-3-ethyl-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2902969.png)
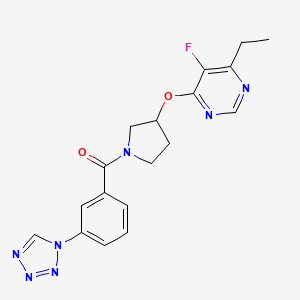
![N-[3'-acetyl-1-(4-methoxybenzyl)-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2902972.png)